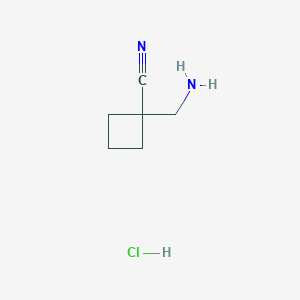

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

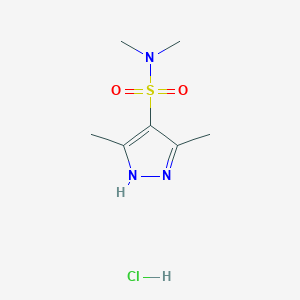

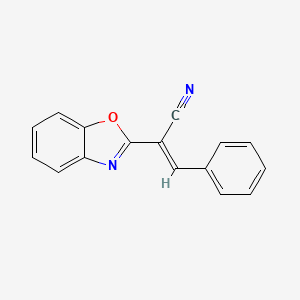

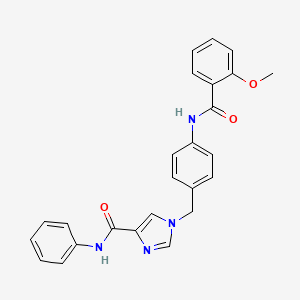

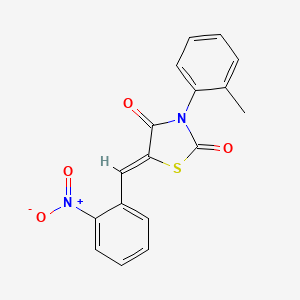

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride (AMCC) is a cyclic amide derivative of cyclobutane, a four-carbon saturated hydrocarbon. It is a white to off-white crystalline solid that is soluble in water and ethanol. AMCC has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is used as a catalyst in the synthesis of organic compounds and as a reagent in the preparation of pharmaceuticals. In addition, AMCC has been used as an inhibitor of enzymes and as a substrate in biochemical assays.

Aplicaciones Científicas De Investigación

Synthesis of Biobased Chemicals

One notable application involves the synthesis of biobased succinonitrile, a precursor to 1,4-diaminobutane, which is crucial for the industrial production of polyamides. The process utilizes glutamic acid and glutamine, abundant in plant proteins, to produce succinonitrile through a series of catalyzed reactions, offering a sustainable route to important industrial chemicals (Lammens et al., 2011).

Advanced Synthetic Methodologies

Research also focuses on advanced synthetic methodologies for producing a variety of cyclobutane derivatives. For example, an improved two-step synthetic approach toward 3-(2-chloroethyl)cyclobutanone has been utilized in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This process involves reversible addition of hydrogen cyanide to in situ generated imines, followed by intramolecular nucleophilic substitution, yielding bicyclic compounds in moderate to good yields. These compounds are significant due to their potential in various synthetic applications, highlighting the versatility of cyclobutane derivatives in organic synthesis (De Blieck & Stevens, 2011).

Biomedical Applications

In the biomedical field, cyclobutane derivatives have been investigated for their potential as BNCT (Boron Neutron Capture Therapy) agents. One study describes the synthesis of an unnatural amino acid as a new potential BNCT agent, showcasing the relevance of cyclobutane structures in developing therapeutic agents (Srivastava, Singhaus, & Kabalka, 1997).

Antiproliferative Activity

Cyclobutane-1,1,2,2-tetracarbonitriles have shown significant activity against various cancer cell lines, with one compound exhibiting high activity against leukemia cells. The mechanism of action is associated with alkylation of tumor-cell DNA, highlighting the potential of cyclobutane derivatives in cancer therapy (Mar'yasov et al., 2020).

Structural and Stereoselective Synthesis

Research on cyclobutane-containing scaffolds has demonstrated their utility as intermediates in the stereoselective synthesis of compounds for biomedical purposes, including surfactants, gelators, and metal cation ligands. This underscores the structural diversity and functional versatility of cyclobutane derivatives in chemistry and materials science (Illa et al., 2019).

Propiedades

IUPAC Name |

1-(aminomethyl)cyclobutane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-6(5-8)2-1-3-6;/h1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWWWADVVRPOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2744544.png)